Glucagon

Content Navigation

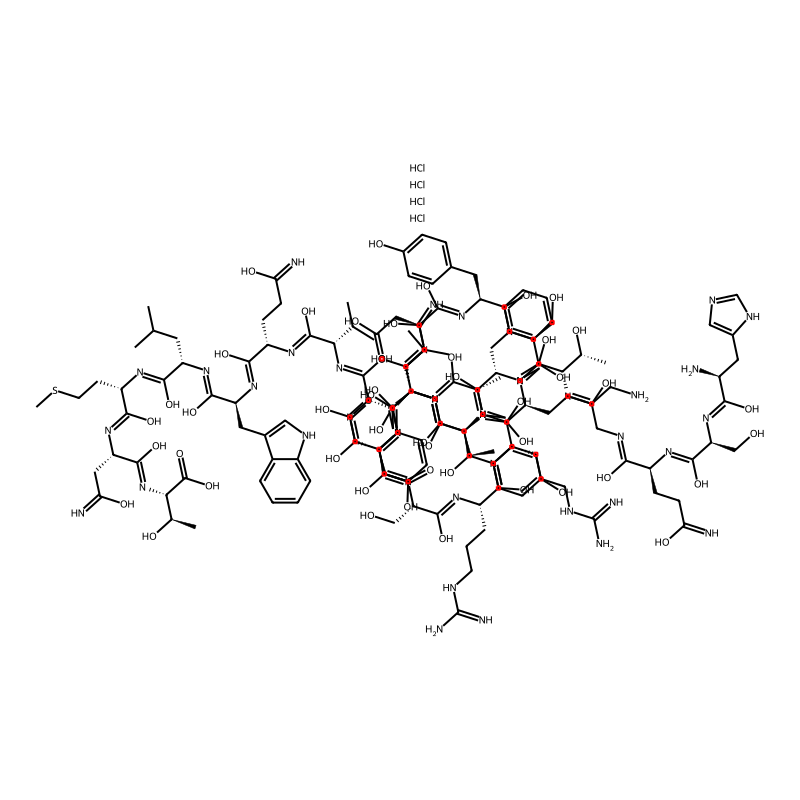

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Glucose Metabolism

Glucagon's primary function is to raise blood sugar levels. Researchers leverage this effect to study various aspects of glucose metabolism. By manipulating glucagon levels in cell cultures, animal models, or even human subjects, scientists can investigate:

- The mechanisms by which glucagon stimulates gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources .

- The interaction between glucagon and insulin in maintaining blood sugar balance .

- The role of glucagon in regulating glycogenolysis, the breakdown of glycogen stores in the liver and muscles for energy production.

Developing New Diabetes Therapies

Given its role in blood sugar regulation, glucagon is a target for diabetes research. Here are two main approaches:

- Glucagon antagonists: By blocking the action of glucagon, researchers aim to develop drugs that can help control hyperglycemia (high blood sugar) in diabetes .

- Incretin therapies: These therapies target hormones like GLP-1 (glucagon-like peptide-1), which stimulate insulin secretion and also suppress glucagon release. Understanding the interplay between glucagon and GLP-1 aids in developing more effective diabetes treatments .

Investigating Other Physiological Roles

Recent research suggests a broader role for glucagon beyond just blood sugar control. Scientists are using glucagon in studies related to:

Glucagon is a polypeptide hormone produced by the alpha cells of the pancreas, specifically within the islets of Langerhans. With a molecular weight of approximately 3,485 daltons, glucagon plays a crucial role in glucose metabolism by promoting the conversion of glycogen to glucose in the liver, a process known as glycogenolysis. It is released in response to low blood glucose levels (hypoglycemia), prolonged fasting, or protein-rich meals, acting as a counter-regulatory hormone to insulin, which lowers blood glucose levels .

The action of glucagon primarily involves signal transduction pathways that lead to increased levels of cyclic adenosine monophosphate (cAMP) within liver cells. When glucagon binds to its receptor—an integral membrane protein—it activates a G protein-coupled receptor system. This activation stimulates adenylate cyclase, which converts adenosine triphosphate (ATP) into cAMP. The rise in cAMP levels activates protein kinase A (PKA), which subsequently initiates a cascade of phosphorylation events that promote glycogenolysis and gluconeogenesis while inhibiting glycogenesis .

Key reactions include:

- Activation of glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, leading to glycogen breakdown.

- Stimulation of gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), enhancing glucose synthesis from non-carbohydrate sources .

Glucagon's primary biological activity is to increase blood glucose levels by:

- Promoting glycogenolysis: The breakdown of glycogen into glucose.

- Stimulating gluconeogenesis: The synthesis of glucose from amino acids and other substrates.

- Inhibiting glycolysis: The pathway that breaks down glucose for energy, thereby conserving glucose for release into the bloodstream .

Additionally, glucagon influences lipid metabolism by promoting lipolysis, the breakdown of fats into free fatty acids and glycerol, which can be used for energy production during fasting or low-energy states .

Glucagon can be synthesized through several methods:

- Natural Extraction: Glucagon is extracted from pancreatic tissue or produced by recombinant DNA technology in bacteria or yeast.

- Chemical Synthesis: Solid-phase peptide synthesis is used to create synthetic glucagon for research and clinical use.

- Recombinant Technology: Modern pharmaceutical approaches utilize genetically modified organisms to produce glucagon for therapeutic applications .

Glucagon has several important applications:

- Medical Use: It is administered as an emergency treatment for severe hypoglycemia in individuals with diabetes. Synthetic glucagon can be delivered via injection or nasal spray .

- Diagnostic Tool: Glucagon stimulation tests are utilized in assessing pancreatic function and diagnosing conditions such as diabetes mellitus .

- Research: Glucagon is extensively studied for its roles in metabolic regulation and its potential therapeutic applications in metabolic disorders .

Research indicates that glucagon interacts with various metabolic pathways:

- It enhances hepatic glucose production by upregulating key enzymes involved in gluconeogenesis and glycogen breakdown.

- Glucagon's effects are modulated by other hormones like insulin and somatostatin, which can inhibit or enhance its actions depending on physiological conditions .

- Studies have shown that amino acids and free fatty acids can influence glucagon secretion and action, highlighting its role in nutrient sensing and metabolic regulation .

Several compounds share similarities with glucagon in terms of function or structure. Here are some notable examples:

| Compound | Similarities with Glucagon | Unique Features |

|---|---|---|

| Insulin | Both are hormones involved in glucose metabolism | Insulin lowers blood sugar; glucagon raises it |

| Epinephrine | Both stimulate glycogenolysis | Epinephrine acts on both liver and muscle glycogen |

| Somatostatin | Regulates insulin and glucagon secretion | Primarily inhibits hormone secretion |

| Cortisol | Involved in glucose metabolism during stress | A steroid hormone affecting multiple metabolic pathways |

These compounds highlight glucagon's unique role as a hyperglycemic agent while emphasizing its interactions within the broader hormonal landscape regulating metabolism .

Glucagon’s primary structure consists of a linear sequence of 29 amino acids:

NH2-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-COOH (abbreviated as HSQGTFTSDYSKYLDSRRAQDFVQWLMNT). Key features include:

| Property | Value |

|---|---|

| Molecular weight | 3,485 Da (theoretical) |

| Isoelectric point (pI) | ~6.2 (native); 4.49 (modified) |

| Solubility | 5 mg/mL in water |

| Sequence origin | Cleaved from proglucagon by prohormone convertase 2 |

The polypeptide lacks disulfide bonds or glycosylation sites, rendering it susceptible to aggregation and chemical degradation. Its N-terminal histidine and C-terminal threonine are critical for receptor binding.

Secondary and Tertiary Structural Features

Glucagon adopts dynamic conformations depending on environmental conditions:

Secondary Structure

- α-Helix content: 14–17% in dilute solutions, localized to residues Phe22–Leu26.

- β-Strand and turns: 17–19% β-strand and 14–15% turns, with 53–54% unordered regions.

- Membrane-bound states: In lipid micelles, glucagon forms two amphipathic helices (residues 7–14 and 19–29) connected by a hinge region (residues 15–18).

Tertiary Structure

- Amyloid fibrils: Under destabilizing conditions (e.g., acidic pH), glucagon self-assembles into cross-β-sheet fibrils with a dimeric "claw-like" architecture.

- Micelle-bound conformation: Adopts an L-shaped fold stabilized by hydrophobic clusters and salt bridges (e.g., Asp15–Arg18).

Table 1: Structural Features Across Experimental Conditions

Post-Translational Modifications and Stability

Biosynthetic Processing

Glucagon is derived from proglucagon (158 amino acids), which undergoes tissue-specific cleavage:

- Pancreatic α-cells: Prohormone convertase 2 (PC2) cleaves proglucagon to release glucagon (residues 33–61).

- Intestinal L-cells: PC1/3 processes proglucagon into GLP-1, GLP-2, and oxyntomodulin.

Chemical Modifications Affecting Stability

Stability Under Alkaline Conditions

- pH 9–10: Minimizes fibrillation but accelerates deamidation (e.g., Gln3 → Glu3).

- Urea (2 M): Enhances solubility by disrupting hydrophobic interactions.

Table 2: Degradation Pathways and Mitigation Strategies

The glucagon receptor represents a sophisticated molecular machinery that orchestrates glucose homeostasis through multiple interconnected signaling cascades. As a member of the class B G protein-coupled receptor family, the glucagon receptor exhibits unique structural features that enable its specific recognition of glucagon and subsequent activation of diverse intracellular signaling pathways [1] [2].

The glucagon receptor is a 62 kilodalton protein characterized by its seven transmembrane helical domains and a large amino-terminal extracellular domain that serves as the primary site for glucagon binding [2]. The extracellular domain plays a crucial role in determining ligand specificity and binding affinity, while the transmembrane regions facilitate G protein coupling and signal transduction [3]. Recent structural studies have revealed that the receptor adopts different conformational states upon ligand binding, with the extracellular domain and transmembrane regions undergoing coordinated conformational changes that enable receptor activation [1] [4].

The glucagon receptor exhibits remarkable signaling versatility through its ability to couple with multiple classes of G proteins. While the receptor primarily couples to stimulatory G proteins, it also demonstrates secondary coupling to inhibitory G proteins and G proteins of the Gq/11 family [2]. This multi-G protein coupling capability enables the receptor to activate diverse downstream signaling pathways, contributing to the complex regulatory effects of glucagon on cellular metabolism [5] [6].

G Protein-Coupled Receptor Activation and Cyclic Adenosine Monophosphate/Protein Kinase A Cascade

The canonical glucagon receptor signaling pathway involves the activation of stimulatory G proteins leading to adenylyl cyclase activation and subsequent cyclic adenosine monophosphate production [2] [7]. Upon glucagon binding, the receptor undergoes conformational changes that promote the exchange of guanosine diphosphate for guanosine triphosphate on the alpha subunit of the stimulatory G protein, resulting in G protein activation and dissociation from the receptor [1] [8].

The activated stimulatory G protein alpha subunit directly stimulates adenylyl cyclase, a twelve-transmembrane glycoprotein that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate with the assistance of magnesium or manganese cofactors [9]. This enzymatic reaction represents a critical amplification step in the signaling cascade, as a single activated receptor can stimulate multiple G proteins, and each G protein can activate multiple adenylyl cyclase molecules [10].

The rapid elevation of intracellular cyclic adenosine monophosphate levels serves as a second messenger that activates protein kinase A through an allosteric mechanism [5] [7]. Protein kinase A exists as an inactive tetrameric complex composed of two regulatory and two catalytic subunits. Upon cyclic adenosine monophosphate binding to the regulatory subunits, conformational changes occur that lead to the dissociation and activation of the catalytic subunits [9]. This process occurs within minutes of glucagon stimulation and represents a critical control point for metabolic regulation [10].

The activated protein kinase A catalytic subunits phosphorylate multiple target proteins involved in glucose metabolism, including key enzymes in glycogenolysis and gluconeogenesis [11] [12]. The phosphorylation events mediated by protein kinase A serve to coordinate the activation of glucose-producing pathways while simultaneously inhibiting glucose-consuming pathways, thereby ensuring efficient hepatic glucose output [10]. The cyclic adenosine monophosphate signal is terminated by cyclic adenosine monophosphate phosphodiesterase, which degrades cyclic adenosine monophosphate to 5'-adenosine monophosphate, leading to protein kinase A inactivation [9].

Calcium-Dependent Signaling via Phospholipase C

In addition to the classical cyclic adenosine monophosphate/protein kinase A pathway, glucagon receptor activation also triggers calcium-dependent signaling through phospholipase C activation [6] [13]. This alternative signaling pathway involves the coupling of the glucagon receptor to G proteins of the Gq/11 family, which directly activate phospholipase C-beta [5] [6]. The activation of this pathway has been demonstrated to occur independently of cyclic adenosine monophosphate elevation, indicating that glucagon can simultaneously activate multiple distinct signaling cascades [6].

Phospholipase C-beta catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate two important second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [13]. Inositol 1,4,5-trisphosphate binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores [6] [14]. This calcium mobilization occurs rapidly following glucagon stimulation and does not require the presence of extracellular calcium, confirming that the calcium originates from internal cellular stores [6].

The elevation of intracellular calcium levels, in concert with diacylglycerol, activates protein kinase C, which represents another important downstream effector of glucagon signaling [13]. Protein kinase C activation contributes to the phosphorylation and regulation of metabolic enzymes, providing an additional layer of control over glucose metabolism [13]. Importantly, studies have demonstrated that both the cyclic adenosine monophosphate/protein kinase A pathway and the calcium/protein kinase C pathway are required for maximal glucagon-induced activation of extracellular signal-regulated kinase 1/2, indicating significant cross-talk between these signaling cascades [5] [7].

The calcium-dependent signaling pathway also involves the activation of exchange protein directly activated by cyclic adenosine monophosphate 2, which can mobilize intracellular calcium through a cyclic adenosine monophosphate-dependent but protein kinase A-independent mechanism [15] [16]. This pathway involves the activation of a signaling module comprising exchange protein directly activated by cyclic adenosine monophosphate 2, Rap proteins, and phospholipase C-epsilon, which contributes to calcium-induced calcium release in pancreatic beta cells [15].

Hepatic Glucose Homeostasis Regulation

The liver serves as the primary organ responsible for maintaining glucose homeostasis through its ability to both produce and consume glucose in response to physiological demands [17] [12]. Glucagon plays a central role in this process by regulating multiple metabolic pathways that collectively ensure adequate glucose availability during periods of fasting or increased metabolic demand [10] [18].

Glycogenolysis and Gluconeogenesis Activation

Glucagon exerts its glucose-raising effects through the coordinated activation of glycogenolysis and gluconeogenesis, the two major pathways responsible for hepatic glucose production [17] [11]. These pathways are activated through distinct but complementary mechanisms that ensure rapid and sustained glucose availability [10] [18].

Glycogenolysis represents the breakdown of stored glycogen to release glucose and is activated through a well-characterized protein kinase A-dependent phosphorylation cascade [10]. Upon glucagon stimulation, activated protein kinase A phosphorylates glycogen phosphorylase kinase, which in turn phosphorylates glycogen phosphorylase at serine-14, leading to its activation [11] [10]. The activated glycogen phosphorylase catalyzes the phosphorylation of glycogen, resulting in the production of glucose-1-phosphate, which is subsequently converted to glucose-6-phosphate [10]. The glucose-6-phosphate is then converted to glucose by glucose-6-phosphatase, the final enzyme in the glycogenolytic pathway [11] [10].

Glucagon also enhances glycogenolysis through the transcriptional upregulation of glucose-6-phosphatase [11] [10]. This effect is mediated through the activation of the cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding protein pathway, which leads to the induction of peroxisome proliferator-activated receptor gamma coactivator 1-alpha [11]. Peroxisome proliferator-activated receptor gamma coactivator 1-alpha serves as a transcriptional coactivator that enhances the expression of glucose-6-phosphatase and other gluconeogenic enzymes [11] [10].

Gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors, is activated through multiple mechanisms involving both acute enzyme modifications and longer-term transcriptional changes [11] [10]. The rate-limiting enzyme in gluconeogenesis, phosphoenolpyruvate carboxykinase, is dramatically upregulated by glucagon through a cyclic adenosine monophosphate/protein kinase A-dependent mechanism [11] [10]. This upregulation involves the phosphorylation of cyclic adenosine monophosphate response element-binding protein, which binds to the cyclic adenosine monophosphate response element in the peroxisome proliferator-activated receptor gamma coactivator 1-alpha promoter [10]. The resulting increase in peroxisome proliferator-activated receptor gamma coactivator 1-alpha expression enhances the transcription of phosphoenolpyruvate carboxykinase and other gluconeogenic enzymes [11] [10].

Glucagon also activates gluconeogenesis through the regulation of fructose-1,6-bisphosphatase, another key enzyme in the gluconeogenic pathway [10]. This regulation occurs through the modulation of fructose-2,6-bisphosphate levels, which serve as an allosteric inhibitor of fructose-1,6-bisphosphatase [10]. Glucagon-activated protein kinase A phosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase at serine-36, leading to the inhibition of its kinase activity and activation of its phosphatase activity [10]. This results in decreased fructose-2,6-bisphosphate levels, thereby relieving the inhibition of fructose-1,6-bisphosphatase and promoting gluconeogenesis [10].

Suppression of Glycolysis and Glycogenesis

In addition to activating glucose-producing pathways, glucagon simultaneously suppresses glucose-consuming pathways to maximize hepatic glucose output [10] [18]. This coordinated regulation ensures that the liver functions as a net glucose producer rather than consumer during periods of glucagon stimulation [11] [10].

Glycolysis suppression occurs through multiple mechanisms targeting key regulatory enzymes in the glycolytic pathway [10]. Phosphofructokinase-1, the rate-limiting enzyme in glycolysis, is inhibited by glucagon through the reduction of fructose-2,6-bisphosphate levels [10]. As described above, glucagon-activated protein kinase A phosphorylates 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, leading to decreased fructose-2,6-bisphosphate production [10]. Since fructose-2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1, its reduction results in decreased glycolytic flux [10].

Pyruvate kinase, the final enzyme in the glycolytic pathway, is also inhibited by glucagon through multiple mechanisms [10]. Protein kinase A-mediated phosphorylation of pyruvate kinase renders it more sensitive to allosteric inhibition by alanine and adenosine triphosphate while simultaneously reducing its activation by fructose-1,6-bisphosphate [10]. Additionally, glucagon suppresses the transcription of the pyruvate kinase gene and promotes the degradation of pyruvate kinase messenger ribonucleic acid [10]. These combined effects result in reduced pyruvate kinase activity and decreased glycolytic flux [10].

Glycogenesis suppression is achieved through the inactivation of glycogen synthase, the key enzyme responsible for glycogen synthesis [10]. Glucagon-activated protein kinase A phosphorylates glycogen synthase at multiple serine residues, leading to its inactivation [11] [10]. This phosphorylation is part of a coordinated regulatory mechanism that ensures reciprocal control of glycogen synthesis and breakdown [12]. The inactivation of glycogen synthase prevents the storage of glucose as glycogen, thereby making more glucose available for hepatic output [10].

The coordinated regulation of these pathways is further enhanced by the modulation of key regulatory proteins such as glucokinase regulatory protein [12]. Glucagon promotes the nuclear sequestration of glucokinase by glucokinase regulatory protein, thereby reducing glucokinase activity and limiting glucose phosphorylation [12]. This effect contributes to the overall suppression of glucose utilization and storage pathways [12].

Cross-Talk with Insulin and Glucagon-Like Peptide-1 Signaling

The regulation of glucose homeostasis involves complex interactions between multiple hormonal signaling systems, with glucagon, insulin, and glucagon-like peptide-1 representing the primary players in this regulatory network [19] [20]. These hormones do not function in isolation but rather exhibit extensive cross-talk that enables precise and coordinated control of glucose metabolism [21] [22].

The relationship between glucagon and insulin signaling extends beyond simple antagonism, involving sophisticated molecular interactions that enable cooperative regulation of glucose homeostasis [20] [21]. Recent studies have revealed that glucagon can enhance insulin sensitivity through multiple mechanisms, including the modulation of insulin receptor substrate proteins and the activation of mechanistic target of rapamycin complex 2-dependent pathways [20] [21]. Specifically, glucagon treatment has been shown to promote a shift in the insulin receptor substrate 1 to insulin receptor substrate 2 ratio, with insulin receptor substrate 2 being more effective at mediating insulin-dependent suppression of hepatic glucose output [20] [21].

The cross-talk between glucagon and insulin signaling also involves the enhancement of protein kinase B phosphorylation at serine-473 through a mechanistic target of rapamycin complex 2-dependent mechanism [20] [21]. This phosphorylation event is critical for insulin signaling and demonstrates that glucagon can prime hepatic tissues for subsequent insulin action [20] [21]. The molecular basis for this interaction involves the glucagon-dependent induction of peroxisome proliferator-activated receptor gamma coactivator 1-alpha, which serves as a transcriptional regulator of insulin signaling components [20] [21].

Additionally, glucagon receptor signaling can stimulate protein synthesis through a mechanistic target of rapamycin complex 1-dependent pathway that converges with insulin signaling [20]. This effect is mediated by exchange protein directly activated by cyclic adenosine monophosphate activity and demonstrates another point of convergence between glucagon and insulin signaling cascades [20]. The integration of these pathways allows for coordinated regulation of both glucose metabolism and protein synthesis in response to nutritional status [20].

The interaction between glucagon and glucagon-like peptide-1 signaling involves shared molecular mechanisms and receptor cross-talk [23] [24]. Both hormones are derived from the proglucagon gene and share significant sequence homology, particularly in their amino-terminal regions [23] [24]. Despite their structural similarities, glucagon and glucagon-like peptide-1 exhibit distinct receptor specificities, with the divergent carboxy-terminal regions of these peptides serving as the primary determinants of receptor selectivity [24].

The glucagon receptor and glucagon-like peptide-1 receptor share common signaling pathways, including the activation of adenylyl cyclase and cyclic adenosine monophosphate production [25] [24]. However, these receptors also exhibit distinct signaling properties, with the glucagon-like peptide-1 receptor demonstrating enhanced coupling to calcium signaling pathways [25]. This differential signaling capability allows these related hormones to exert complementary but distinct effects on glucose homeostasis [24].

The cross-talk between glucagon and glucagon-like peptide-1 signaling is particularly evident in pancreatic beta cells, where both receptors are expressed and can modulate insulin secretion [20] [26]. Glucagon can stimulate insulin secretion through both direct activation of glucagon receptors on beta cells and indirect activation of glucagon-like peptide-1 receptors [20]. This cross-talk contributes to the coordinated regulation of insulin secretion in response to changing metabolic conditions [20].

The molecular mechanisms underlying hormone cross-talk also involve the integration of signaling pathways at the level of second messengers and downstream effectors [22]. Both glucagon and glucagon-like peptide-1 can activate cyclic adenosine monophosphate-dependent pathways, leading to the activation of protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate [16]. However, the relative contributions of these pathways differ between the two hormones, with glucagon-like peptide-1 showing enhanced activation of exchange protein directly activated by cyclic adenosine monophosphate 2-dependent calcium signaling [16].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Sequence

Drug Indication

FDA Label

Ogluo is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 2 years and over with diabetes mellitus.

Baqsimi is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 4 years and over with diabetes mellitus.

Treatment of hypoglycaemia

Therapeutic Uses

Glucagon is used in the treatment of lower esophageal obstruction due to foreign bodies, including food boluses. /NOT included in US product labeling/

Glucagon may be of use in treating myocardial depression due to calcium channel blocking agents in those patients in whom conventional therapies have been ineffective. /NOT included in US product labeling/

Glucagon administered in large intravenous doses is used to treat the cardiotoxic effects, specifically bradycardia and hypotension, in overdoses of beta-adrenergic blocking agents. Glucagon may be used with the proterenol or dobutamine. Supplemental potassium may be necessary for treated patients since glucagon tends to reduce serum potassium. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for GLUCAGON (19 total), please visit the HSDB record page.

Mechanism of Action

Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon.

Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions.

Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.

Other CAS

Absorption Distribution and Excretion

Elimination of glucagon is not fully characterized in literature, however the kidney and liver appear to contribute significantly in animal models. The liver and kidney are responsible for approximately 30% of glucagon elimination each.

The volume of distribution of glucagon is 0.25L/kg. The apparent volume of distribution is 885L.

A 1mg intravenous dose of glucagon has a clearance of 13.5mL/min/kg.

Because of its polypeptide nature, glucagon is destroyed in the GI tract, and therefore must be administered parenterally.

Metabolism Metabolites

Wikipedia

Drug Warnings

Since glucagon is a protein, the possibility of hypersensitivity reactions should be considered.

Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Nausea or vomiting - incidence is generally dependent upon dose and (with intravenous use) the rate of injection; these effects may be diminished by slower intravenous administration.

Glucagon should not be used to treat birth asphyxia or hypoglycemia in premature infants or in infants who have had intrauterine growth retardation.

Glucagon has been used as an aid in the diagnosis of insulinoma and pheochromocytoma; however, USP advisory panels do not generally recommend this use because of questions about safety.

Biological Half Life

Glucagon has a plasma half-life of about 3-10 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

APPEARS TO BE PRESENT IN INCR CONCN IN DIABETES. /HGF/

Clinical Laboratory Methods

Storage Conditions

Interactions

When glucagon is administered concomitantly with an antimuscarinic the response is not substantially greater than when either drug is used alone; however, the addition of the antimuscarinic results in adverse effects.

Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with glucagon may potentiate the anticoagulant effects; enhanced anticoagulant activity has been reported with unusually high doses such as 25 mg or more per day for 2 or more days.

Stability Shelf Life

STABLE /HGF/